Methyl 2-azaspiro[3.5]nonane-7-carboxylate hydrochloride
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Overview
Description
Methyl 2-azaspiro[35]nonane-7-carboxylate hydrochloride is a chemical compound with the molecular formula C10H18ClNO2 It is known for its unique spirocyclic structure, which consists of a bicyclic system where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-azaspiro[3.5]nonane-7-carboxylate hydrochloride typically involves the reaction of a suitable azaspiro compound with methyl chloroformate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Starting Material: Azaspiro compound
Reagent: Methyl chloroformate
Base: Triethylamine or similar base
Solvent: Dichloromethane or another suitable solvent
Reaction Conditions: Room temperature, inert atmosphere
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-azaspiro[3.5]nonane-7-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Sodium hydroxide in aqueous or alcoholic medium
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Reduced derivatives with fewer oxygen-containing functional groups
Substitution: Substituted products with different functional groups replacing the original ones
Scientific Research Applications
Methyl 2-azaspiro[3.5]nonane-7-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules with spirocyclic structures.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-azaspiro[3.5]nonane-7-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl 2-azaspiro[3.5]nonane-7-carboxylate hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Methyl 7-azaspiro[3.5]nonane-2-carboxylate hydrochloride: Similar spirocyclic structure but different substitution pattern.
Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate hydrochloride: Contains an oxygen atom in the spirocyclic ring, leading to different chemical properties.
2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride: Contains a hydroxyl group, resulting in different reactivity and applications.
These comparisons highlight the unique structural features and potential applications of this compound in various fields of research.
Biological Activity
Methyl 2-azaspiro[3.5]nonane-7-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, as well as its mechanisms of action, synthesis, and related case studies.
- Molecular Formula : C₉H₁₆ClNO₃
- Molecular Weight : Approximately 221.68 g/mol
- Structure : The compound features a bicyclic framework that includes both nitrogen and oxygen atoms, contributing to its reactivity and biological activity.
Antimicrobial Properties
This compound has been investigated for its antimicrobial activity . Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific mechanisms remain to be fully elucidated. The compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways is hypothesized based on structural similarities to known antimicrobial agents.
Anticancer Activity
Research has also indicated potential anticancer properties . The compound may interact with specific enzymes or receptors involved in cancer cell proliferation. For instance, it has been shown to bind to the NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in cancer cells, enhancing its potential as a therapeutic agent against certain cancers .
The mechanism of action for this compound involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate biological pathways, leading to various pharmacological effects:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing neurotransmitter systems and cellular signaling pathways.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include the formation of the spirocyclic structure and the introduction of functional groups that enhance solubility and reactivity:
- Formation of the Spirocyclic Core : Utilizing Grignard reagents and various coupling reactions.
- Functionalization : Introducing carboxylate groups through esterification reactions.
Case Studies
Several studies have highlighted the biological activities of this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Anticancer Research : In vitro assays revealed that the compound inhibited the proliferation of various cancer cell lines, with IC50 values indicating potent activity in some cases . Further research is warranted to explore its efficacy in vivo.
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate | C₉H₁₆ClNO₃ | Exhibits similar spirocyclic structure; potential for varied biological activity |
Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | C₁₆H₁₉NO₃ | Higher molecular weight; different functional group positioning affecting reactivity |
Properties
CAS No. |
2306264-00-4 |
---|---|
Molecular Formula |
C10H18ClNO2 |
Molecular Weight |
219.71 g/mol |
IUPAC Name |
methyl 2-azaspiro[3.5]nonane-7-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-9(12)8-2-4-10(5-3-8)6-11-7-10;/h8,11H,2-7H2,1H3;1H |
InChI Key |
SNODDRWJJSKFPG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2(CC1)CNC2.Cl |
Origin of Product |
United States |
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